molecular formula C15H19NO2 B15291757 Tesimeltion Enantiomer

Tesimeltion Enantiomer

Cat. No.: B15291757
M. Wt: 245.32 g/mol
InChI Key: PTOIAAWZLUQTIO-MFKMUULPSA-N
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Description

Tesimeltion Enantiomer represents a chiral compound with two non-superimposable mirror-image configurations (R and S). Enantiomers exhibit identical physical and chemical properties in achiral environments, including melting points, boiling points, and solubility . However, their interactions with chiral environments—such as biological systems or chiral catalysts—differ significantly due to spatial orientation .

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

N-[[(1S,2S)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide

InChI

InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m1/s1

InChI Key

PTOIAAWZLUQTIO-MFKMUULPSA-N

Isomeric SMILES

CCC(=O)NC[C@H]1C[C@@H]1C2=C3CCOC3=CC=C2

Canonical SMILES

CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tesimeltion Enantiomer typically involves asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis uses chiral catalysts or chiral auxiliaries to produce one enantiomer preferentially. Chiral resolution, on the other hand, involves separating the enantiomers from a racemic mixture using methods such as crystallization, chromatography, or enzymatic resolution .

Industrial Production Methods

Industrial production of this compound often employs high-performance liquid chromatography (HPLC) with a chiral stationary phase to achieve enantiomeric separation on a large scale. Another method involves the use of chiral host compounds to form inclusion complexes, which can then be separated .

Chemical Reactions Analysis

Asymmetric Cyclopropanation Catalyzed by Myoglobin Variants

The enantioselective cyclopropanation of olefin 18 to form (1R,2R)-configured intermediate 19 is a critical step. Myoglobin (Mb) mutants enable high stereoselectivity:

  • Catalyst : Mb(L29T,H64V,V68F,I107L) expressed in E. coli whole cells

  • Conditions : Stoichiometric ethyl diazoacetate (EDA), 25°C, aqueous buffer

  • Outcomes :

    ParameterValue
    Diastereomeric excess (de)99.9%
    Enantiomeric excess (ee)96%
    Isolated yield91% (0.96 g)

This enzymatic method outperforms traditional Ru(PyBox) catalysts, which achieve 85% ee and 91% de .

Epoxide Ring-Opening and Stereoretentive Closure

Epoxide 74 undergoes ring-opening followed by NaOH-induced closure to form 76 without racemization:

text
74 (epoxide) → 75 (via ring-opening) → 76 (via NaOH closure)
  • Key observation : Direct displacement of the tosylate in 74 would invert configuration, but the epoxide-opening pathway retains >99% ee .

  • Process streamlining : Alkaline workup of Grignard reaction intermediates enables in situ conversion of 75 to 76 .

Sodium tert-Amylate-Mediated Cyclopropanation

A cost-effective chemical cyclopropanation method for epoxide 6 was optimized (Table 1):
Table 1 : Optimization of cyclopropanation conditions

EntrySolventBaseTemp (°C)Yield
1THFSodium tert-amylate800%
6DMSOSodium tert-amylate11045%
9TolueneSodium tert-amylate11083%
  • Reagents : Diethyl cyanomethylphosphonate, sodium tert-amylate

  • Scale : Gram-scale synthesis of intermediate 5 in one pot .

Chiral Resolution via Salt Formation

Enantiomeric purity is enhanced through diastereomeric salt formation:

  • Chiral acid : (+)-Dehydroabietylamine (DAA)

  • Process :

    • Racemic carboxylic acid VIIa is resolved using DAA.

    • Isolated salt hydrolyzed to yield enantiomerically enriched VII (99% ee) .

  • Alternative : Cu(Box) catalysts achieve 90–99% ee but lower de (46–50%) compared to enzymatic methods .

Final Acylation to Tasimelteon

The amine intermediate 8 undergoes propionylation:

  • Reagents : Propionyl chloride, triethylamine (0°C → RT)

  • Yield : 93% over three steps from cyclopropane intermediate 16 .

  • Purification : Crystallization in C1-C4 alkanol (e.g., ethanol) at 13–17°C with seeding .

Scientific Research Applications

Tesimeltion Enantiomer has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tesimeltion Enantiomer involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may act as an agonist or antagonist at a receptor site, influencing signal transduction pathways .

Comparison with Similar Compounds

RL19 and RL20 Chromeno Derivatives

  • RL19 S-Enantiomer: Forms a hydrogen bond with His95 via its hydroxymethyl group and interacts with Glu102 through its amino group .
  • RL20 R-Enantiomer : Exhibits an opposite fluorophenyl ring orientation compared to RL19, resulting in distinct binding affinities and biological activity (e.g., inhibition of myeloperoxidase in gouty arthritis) .
  • Tesimeltion: While structural data is unavailable, analogous enantiomeric pairs like RL19/RL20 highlight how minor spatial variations alter receptor binding and therapeutic efficacy.

Table 1: Key Binding Interactions of Chiral Compounds

Compound Target Protein Key Interactions (Enantiomer-Specific) Biological Effect
RL19 S-Enantiomer Myeloperoxidase H-bond with His95, Glu102 Anti-inflammatory activity
RL20 R-Enantiomer Myeloperoxidase Fluorophenyl ring reorientation Enhanced inhibition

Enantiomeric Excess (e.e.) and Optical Purity

Enantiomeric excess, a critical metric for optical purity, is calculated as: $$ \text{e.e. (\%)} = \frac{(\text{Predominant Enantiomer} - \text{Minor Enantiomer})}{(\text{Predominant Enantiomer} + \text{Minor Enantiomer})} \times 100 $$ .

  • High-purity enantiomers (e.e. ≈ 100%) are essential for pharmaceuticals to avoid racemic mixtures, which may reduce efficacy or cause toxicity .
  • Analytical Methods :
    • Chiral HPLC : Separates enantiomers based on diastereomeric interactions with chiral stationary phases .
    • Circular Dichroism (CD) Spectroscopy : Differentiates enantiomers by comparing experimental and computed CD spectra .

Table 2: Enantiomeric Excess in Selected Compounds

Compound e.e. (%) Method Used for Analysis Reference
Palm Wine Chiral Compounds 20–60 Chiral GC-MS
Synthetic RL19 95 Chiral HPLC

Separation Challenges and Techniques

  • Crystallization : Requires chiral resolving agents to form diastereomeric salts, but scalability and cost remain limitations .
  • Homochiral MOFs : Metal-organic frameworks (MOFs) enable enantioselective separation via size-exclusion and chiral surface interactions .
  • Continuous Processes : Emerging methods aim to improve yield and reduce solvent use, though stoichiometric chiral agents are often required .

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